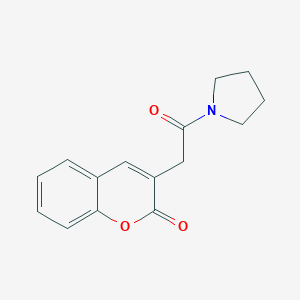
Toluene-3,5-D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Toluene-3,5-D2 is a deuterated derivative of 5-methylbenzene, also known as m-xylene. This compound is characterized by the substitution of two hydrogen atoms with deuterium atoms at the 1 and 3 positions on the benzene ring. Deuterium, a stable isotope of hydrogen, has one proton and one neutron, making it twice as heavy as hydrogen. This isotopic substitution can significantly alter the physical and chemical properties of the compound, making it valuable for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dideuterio-5-methylbenzene typically involves the deuteration of 5-methylbenzene. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas (D₂) atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of deuterated compounds, including 1,3-dideuterio-5-methylbenzene, often involves similar catalytic exchange processes but on a larger scale. The use of high-purity deuterium gas and advanced catalytic systems ensures efficient and cost-effective production. Additionally, specialized facilities equipped with reactors designed for handling deuterium gas are employed to maintain safety and optimize yield.
Análisis De Reacciones Químicas
Types of Reactions
Toluene-3,5-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into deuterated alkanes or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield deuterated benzoic acid, while nitration can produce deuterated nitro-m-xylene.
Aplicaciones Científicas De Investigación
Toluene-3,5-D2 has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties and reduced metabolic degradation.
Industry: Applied in the production of deuterated solvents and reagents for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Mecanismo De Acción
The mechanism of action of 1,3-dideuterio-5-methylbenzene involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, where the heavier deuterium atoms form stronger bonds compared to hydrogen. This can result in slower reaction rates and altered reaction pathways, providing valuable insights into reaction mechanisms and dynamics.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylbenzene (m-xylene): The non-deuterated analog of 1,3-dideuterio-5-methylbenzene.
1,3-Dinitrobenzene: A compound with nitro groups substituted at the 1 and 3 positions.
1,3,5-Trimethylbenzene: A benzene derivative with three methyl groups at the 1, 3, and 5 positions.
Uniqueness
Toluene-3,5-D2 is unique due to the presence of deuterium atoms, which provide distinct physical and chemical properties. The isotopic substitution enhances its utility in scientific research, particularly in studies involving reaction mechanisms, metabolic pathways, and analytical techniques. The compound’s stability and altered reactivity make it a valuable tool for various applications in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
1,3-dideuterio-5-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVVABEGXRONW-NMQOAUCRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
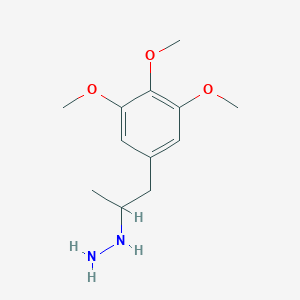


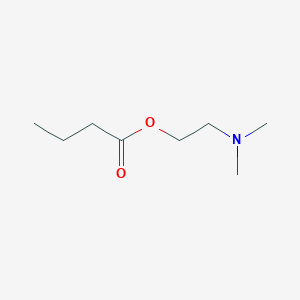

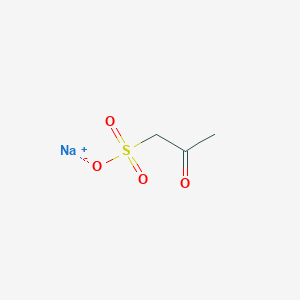
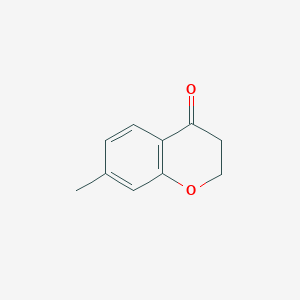
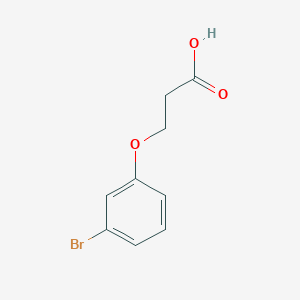
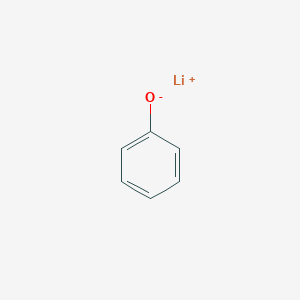
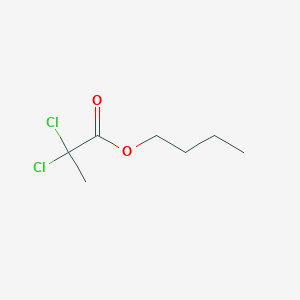

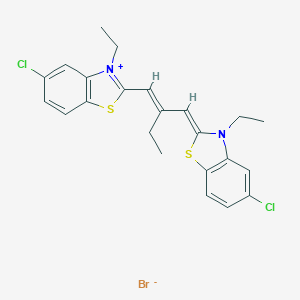
![Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B99846.png)
